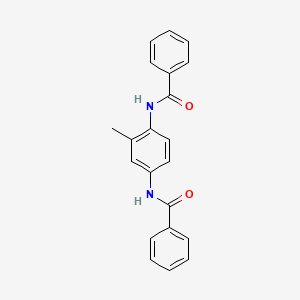
N-(3,5-dichlorophenyl)-2-(4-ethoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-2-(4-ethoxyphenoxy)acetamide, commonly known as Diclazuril, is a chemical compound that belongs to the family of benzene acetamides. It is an effective anticoccidial agent that is widely used in the poultry industry to control the spread of coccidiosis, a parasitic disease caused by coccidian protozoa. Diclazuril has also been found to have potential therapeutic applications in the treatment of other parasitic diseases.
Wirkmechanismus
Diclazuril works by inhibiting the development of the coccidian protozoa in the intestines of infected animals. It interferes with the formation of the cell membrane of the protozoa, thereby preventing their growth and replication. Diclazuril has also been found to have a broad spectrum of activity against different species of coccidian protozoa.
Biochemical and Physiological Effects:
Diclazuril has been shown to have a low toxicity profile and is well-tolerated by animals. It is rapidly absorbed from the gastrointestinal tract and is extensively metabolized in the liver. The metabolites are excreted in the urine and feces. Diclazuril has no significant effect on the growth rate or feed conversion efficiency of poultry.
Vorteile Und Einschränkungen Für Laborexperimente
Diclazuril is a highly effective anticoccidial agent that is widely used in the poultry industry. It has a low toxicity profile and is well-tolerated by animals. However, its use is limited to the control of coccidiosis and it has no therapeutic value in the treatment of other bacterial or viral diseases.
Zukünftige Richtungen
1. Investigate the potential therapeutic applications of Diclazuril in the treatment of other parasitic diseases.
2. Develop new formulations of Diclazuril that have improved bioavailability and efficacy.
3. Study the long-term effects of Diclazuril on animal health and productivity.
4. Investigate the potential use of Diclazuril in combination with other drugs to improve its efficacy against coccidian protozoa.
5. Explore the use of Diclazuril as a prophylactic agent to prevent the spread of coccidiosis in other animal species.
Synthesemethoden
Diclazuril can be synthesized through a multistep process that involves the reaction of 3,5-dichlorophenyl isocyanate with 4-ethoxyphenol in the presence of a base such as potassium carbonate. The resulting intermediate product is then reacted with acetic anhydride to yield the final product, Diclazuril.
Wissenschaftliche Forschungsanwendungen
Diclazuril has been extensively studied for its anticoccidial properties and has been found to be highly effective in controlling the spread of coccidiosis in poultry. It has also been investigated for its potential therapeutic applications in the treatment of other parasitic diseases such as toxoplasmosis, neosporosis, and cryptosporidiosis.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-ethoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-2-21-14-3-5-15(6-4-14)22-10-16(20)19-13-8-11(17)7-12(18)9-13/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIYILJTQQORBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-(4-ethoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-N-ethyl-4-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-[(5-methyl-2-thienyl)methyl]-L-prolinamide](/img/structure/B5689483.png)
![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5689489.png)
![5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)
![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)
![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)
![methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)





![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)

![N-cyclohexyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5689580.png)